N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3S)-3-methyl-L-glutamic acid
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Overview
Description
N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3S)-3-methyl-L-glutamic acid is a synthetic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of a fluoro-dinitrophenyl group attached to an alanyl-glutamic acid backbone, which imparts distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3S)-3-methyl-L-glutamic acid typically involves the reaction of 5-fluoro-2,4-dinitrobenzene with L-alanine and L-glutamic acid derivatives. The process begins with the preparation of 5-fluoro-2,4-dinitrobenzene, which is then reacted with L-alanine in the presence of a base such as sodium bicarbonate. The resulting intermediate is further reacted with L-glutamic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3S)-3-methyl-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amines.
Substitution: The fluoro and nitro groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
The major products formed from these reactions include amines, oxides, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3S)-3-methyl-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the determination of enantiomeric excess and chiral separation.
Biology: Employed in biochemical assays to study enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3S)-3-methyl-L-glutamic acid involves its interaction with specific molecular targets. The fluoro-dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s unique structure allows it to interact with various biological pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
N-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide: A similar compound used in chiral separation and analytical chemistry.
N-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide: Another derivative with applications in biochemical assays
Uniqueness
N-(5-Fluoro-2,4-dinitrophenyl)-L-alanyl-(3S)-3-methyl-L-glutamic acid stands out due to its specific combination of functional groups, which imparts unique reactivity and versatility. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
CAS No. |
922191-77-3 |
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Molecular Formula |
C15H17FN4O9 |
Molecular Weight |
416.31 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-(5-fluoro-2,4-dinitroanilino)propanoyl]amino]-3-methylpentanedioic acid |
InChI |
InChI=1S/C15H17FN4O9/c1-6(3-12(21)22)13(15(24)25)18-14(23)7(2)17-9-4-8(16)10(19(26)27)5-11(9)20(28)29/h4-7,13,17H,3H2,1-2H3,(H,18,23)(H,21,22)(H,24,25)/t6-,7-,13-/m0/s1 |
InChI Key |
FZWOMZRMWKKVQX-MREMCGJQSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@H](C)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |
Canonical SMILES |
CC(CC(=O)O)C(C(=O)O)NC(=O)C(C)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |
Origin of Product |
United States |
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